2-(Morpholin-3-yl)acetonitrile
Description
2-(Morpholin-3-yl)acetonitrile is a nitrile-containing organic compound featuring a morpholine ring substituted at the 3-position. Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. The acetonitrile moiety enhances reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-morpholin-3-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSIQWMYVOWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)acetonitrile typically involves the reaction of morpholine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of acetonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Morpholin-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 2-(Morpholin-3-yl)acetonitrile with structurally related acetonitrile derivatives, focusing on synthesis, electronic properties, and applications.
Table 1: Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(Morpholin-3-yl)acetonitrile | C₆H₁₀N₂O | 126.16 (theoretical) | Morpholine ring, nitrile |
| 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile | C₁₁H₁₁N₅OS | 261.30 | Triazole, methoxyphenyl, thioether |
| 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | C₁₀H₈N₂O₂ | 188.18 | Indolinone, hydroxyl, nitrile |
| 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile | C₁₀H₆N₂O₂ | 186.17 | Isoindolinone, nitrile |
Key Observations :
- Morpholine vs. Heterocycles: The morpholine ring offers a balance of electron-donating (oxygen) and basic (nitrogen) sites, contrasting with the electron-deficient triazole () or the planar aromatic isoindolinone ().
- Reactivity : The nitrile group in all compounds enables nucleophilic additions or cyclizations, but the adjacent substituents modulate reactivity. For example, the thioether in triazole derivatives may facilitate sulfur-mediated coupling reactions .
Key Observations :
- Solvent Effects : highlights that aprotic solvents (e.g., acetone) improve yields by reducing alkaline hydrolysis, a strategy applicable to morpholine-acetonitrile synthesis.
- Temperature Control : For triazole derivatives, maintaining low temperatures (–5°C) prevents impurity formation, a consideration likely relevant to morpholine analogs .
Table 3: Electronic and Analytical Properties
Key Observations :
- Electronic Structure : The morpholine ring’s puckering () may influence electron density distribution compared to planar coumarin or triazole systems.
- Analytical Challenges : Impurity profiling via HPLC/DAD-MS () and crystallography () are critical for nitrile derivatives due to their sensitivity to hydrolysis.
Biological Activity
2-(Morpholin-3-yl)acetonitrile is a chemical compound notable for its unique structural features, which include a morpholine ring and an acetonitrile group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of 2-(Morpholin-3-yl)acetonitrile, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C7H12N2O
- Molecular Weight : Approximately 140.18 g/mol
The presence of the morpholine moiety enhances its ability to interact with biological systems, potentially modulating enzyme activity or cellular pathways.
Antimicrobial Properties
Recent research indicates that 2-(Morpholin-3-yl)acetonitrile exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Mycobacterium tuberculosis
- Candida albicans
In studies, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA, indicating potent antibacterial properties .
Enzyme Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. The inhibition of this enzyme is crucial in treating conditions like Alzheimer's disease. Compounds similar to 2-(Morpholin-3-yl)acetonitrile have been shown to interact effectively within the active site of acetylcholinesterase, suggesting a promising avenue for further research in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of 2-(Morpholin-3-yl)acetonitrile. The following table summarizes related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Piperidin-1-yl)acetonitrile | C7H12N2 | Contains a piperidine ring; affects solubility and activity |
| 4-(Morpholin-4-yl)butyronitrile | C10H16N2 | Longer carbon chain; different reactivity patterns |
| N-Methylmorpholine | C5H11NO | Lacks nitrile group; primarily used as a solvent |
The variations in structure significantly influence solubility, bioavailability, and biological activity, highlighting the importance of molecular design in drug development.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various morpholine derivatives, including 2-(Morpholin-3-yl)acetonitrile. The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. The study emphasized its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .
Case Study 2: Acetylcholinesterase Inhibition
In another investigation focused on neuroactive compounds, researchers assessed the inhibitory effects of several morpholine derivatives on acetylcholinesterase. The results indicated that modifications to the morpholine structure could enhance inhibitory potency while reducing toxicity. This finding supports further exploration into 2-(Morpholin-3-yl)acetonitrile's potential in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
